N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole and triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed by the cyclization of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling of the Rings: The thiadiazole and triazole rings are then coupled to a benzamide moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide: can be compared with other thiadiazole and triazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of the thiadiazole and triazole rings, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N6OS/c1-8-16-17-12(20-8)15-11(19)9-2-4-10(5-3-9)18-6-13-14-7-18/h2-7H,1H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKHIUCPWQQWJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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